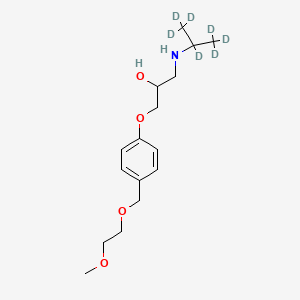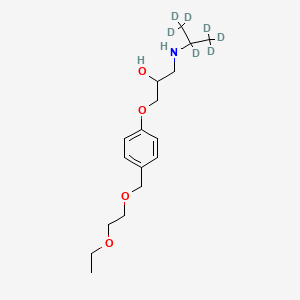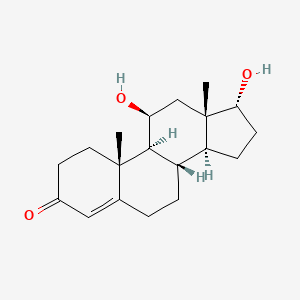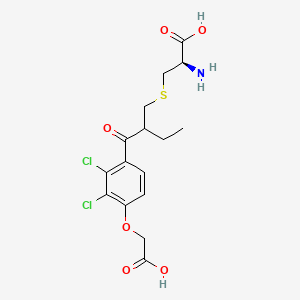
3-Ethenyl-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of guaiacol and is characterized by a methoxy group and a vinyl group attached to a benzene ring. This compound is notable for its presence in various natural sources, including certain plants and foods, and is often associated with a smoky or spicy aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common approach involves the decarboxylation of ferulic acid, a naturally occurring compound found in plant cell walls. This reaction typically requires a catalyst, such as phenolic acid decarboxylase, and is carried out under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. For instance, transformed bamboo cells expressing bacterial phenolic acid decarboxylase have been used to produce this compound efficiently . This method leverages the natural metabolic pathways of the host cells to convert precursor molecules into this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group into an aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-Methoxy-3-formylphenol or 4-Methoxy-3-carboxyphenol.
Reduction: 4-Methoxy-3-ethylphenol.
Substitution: Various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a monomer precursor for the synthesis of biobased polymers and copolymers.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its use as a germination inhibitor and its potential therapeutic effects.
Industry: It is utilized in the production of flavors and fragrances due to its distinctive aroma.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Ethenyl-4-methoxyphenol can be compared with other similar compounds, such as:
2-Methoxy-4-vinylphenol:
4-Vinylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and a vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
153709-51-4 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.177 |
IUPAC-Name |
3-ethenyl-4-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
VYYOHGZXVVITFK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)O)C=C |
Synonyme |
Phenol, 3-ethenyl-4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















